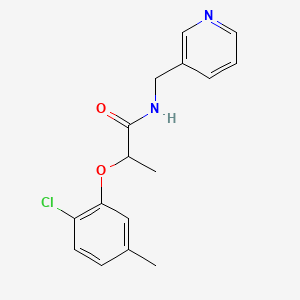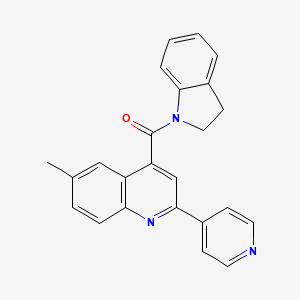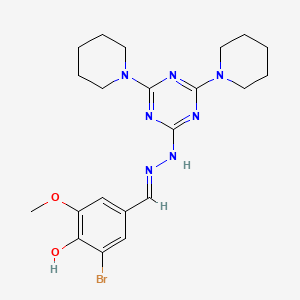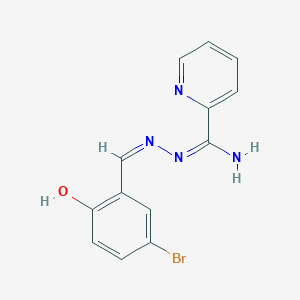
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research. This compound has been shown to have a variety of effects on the biochemical and physiological functions of the body, making it a valuable tool for investigating the mechanisms of action of beta-adrenoceptor antagonists.
作用机制
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 acts as a selective beta-adrenoceptor antagonist, meaning that it blocks the action of beta-adrenoceptors in the body. Beta-adrenoceptors are a type of G protein-coupled receptor that are activated by the neurotransmitters epinephrine and norepinephrine. These receptors are found throughout the body and play a role in a variety of physiological processes, including the regulation of heart rate, blood pressure, and metabolism.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been shown to have a variety of biochemical and physiological effects, including the inhibition of beta-adrenoceptor signaling, the reduction of heart rate and blood pressure, and the modulation of glucose metabolism. This compound has also been shown to have effects on the immune system, with studies suggesting that it may have anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 in lab experiments include its selectivity for beta-adrenoceptor antagonism, its well-established pharmacological profile, and the availability of a variety of research tools and assays for studying its effects. However, there are also limitations to using this compound, including its potential for off-target effects, its limited solubility in aqueous solutions, and the need for careful dosing and monitoring in animal studies.
未来方向
There are many potential future directions for research on 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177, including studies on its effects in different physiological contexts, investigations into its potential as a therapeutic agent for various diseases, and the development of new compounds targeting the beta-adrenoceptor system. Additionally, there is a need for further research into the mechanisms of action of beta-adrenoceptor antagonists and their effects on various physiological processes.
合成方法
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 involves the reaction of 2-chloro-5-methylphenol with 3-pyridinemethanol in the presence of a base to form the intermediate 2-(2-chloro-5-methylphenoxy)ethylpyridine. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide in the presence of a base to form the final product, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide.
科学研究应用
2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)propanamide 12177 has been used in a variety of scientific research applications, including studies on the mechanisms of action of beta-adrenoceptor antagonists, the effects of beta-adrenoceptor blockade on cardiovascular function, and the role of beta-adrenoceptor signaling in various physiological processes. This compound has also been used in studies on the pharmacology of beta-adrenoceptor antagonists and the development of new drugs targeting the beta-adrenoceptor system.
属性
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-6-14(17)15(8-11)21-12(2)16(20)19-10-13-4-3-7-18-9-13/h3-9,12H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABLDLMGCAGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)
![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6071522.png)

![N-[4-(anilinocarbonyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B6071538.png)

![methyl 3-(5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B6071552.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B6071563.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6071596.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)